molecular formula C25H30N2O3 B107132 [N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester CAS No. 137863-90-2

[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester

Cat. No.: B107132
CAS No.: 137863-90-2
M. Wt: 406.5 g/mol
InChI Key: SUQNCOFVJNHEKQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₀H₂₃ClN₂O₂
Molecular Weight: 358.9 g/mol
CAS Number: 482577-59-3 (primary), 99464-83-2 (alternate)
Structural Features:

  • A biphenyl core with a cyano (-CN) group at the 2'-position.
  • An L-valine methyl ester moiety linked via an N-methyl bridge.
  • A valeryl (pentanoyl) group attached to the nitrogen.
  • Hydrochloride salt form enhances stability and solubility .

Role: Critical intermediate in synthesizing valsartan, a non-peptide angiotensin II receptor antagonist used to treat hypertension . The cyano group is later replaced by a tetrazole ring during synthesis to enhance receptor binding .

Properties

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNCOFVJNHEKQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137642
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-90-2
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137863-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-N-(1-OXOPENTYL)-L-VALINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X37Q93CWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester, with the CAS number 137863-90-2, is a compound notable for its potential biological activities and applications in pharmaceutical research. It has a molecular formula of C25H30N2O3 and a molecular weight of 406.5 g/mol. This compound is characterized by its structural complexity, which includes a biphenyl moiety and a valine derivative, suggesting diverse interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name methyl 2S 2 4 2 cyanophenyl phenyl methyl pentanoylamino 3 methylbutanoate\text{IUPAC Name methyl 2S 2 4 2 cyanophenyl phenyl methyl pentanoylamino 3 methylbutanoate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyanobiphenyl group may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies on related valine derivatives have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess the efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays, including the Brine Shrimp lethality test, have been utilized to evaluate the safety profile of this compound. Preliminary findings suggest that it may possess cytotoxic properties, which could be beneficial in cancer research or as a lead compound for developing anticancer agents.

Case Studies

  • Antibacterial Properties : In a comparative study, several derivatives of valine were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against multiple bacterial strains, suggesting potential therapeutic applications in treating bacterial infections .
  • Antifungal Activity : In vitro studies have demonstrated that related compounds exhibit antifungal activity against strains such as Candida albicans and Aspergillus flavus. This highlights the potential for developing antifungal agents based on this compound's structure .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics. It is expected to be permeable across biological membranes due to its lipophilic nature, which is crucial for oral bioavailability.

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have undergone extensive toxicological evaluations. These studies are essential for assessing the safety of potential therapeutic applications.

Summary Table of Biological Activities

Activity Result Methodology
AntibacterialModerate to significant activityAgar-well diffusion
AntifungalActive against certain fungal strainsDisc diffusion method
CytotoxicityPositive results in Brine Shrimp assayBrine Shrimp lethality test
PharmacokineticsHigh absorption potentialPredicted based on lipophilicity

Comparison with Similar Compounds

VM Series (Biphenyl Derivatives with Varied Substituents)

Compounds VM-1, VM-5, VM-6, and VM-9 () share the biphenyl backbone but differ in substituents, impacting physicochemical properties:

Compound Substituent Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 2'-Cyano C₂₀H₂₃ClN₂O₂ Cyano, valeryl, methyl ester
VM-1 2,3-Dichlorophenyl C₂₂H₁₆Cl₂N₂O₅ 118–120 74.04 Dichloro, carboxamido, nitrate
VM-5 4-Ethylphenyl C₂₄H₂₂N₂O₅ 146–148 63.83 Ethyl, carboxamido, nitrate
VM-6 2-Trifluoromethylphenyl C₂₃H₁₇F₃N₂O₅ 127–129 48.02 Trifluoromethyl, nitrate
VM-9 4-Nitrophenyl C₂₂H₁₇N₃O₇ 160–162 71.08 Nitro, carboxamido, nitrate

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in VM-9) increase melting points due to stronger intermolecular forces .
  • Bulky substituents (e.g., trifluoromethyl in VM-6) reduce yields, likely due to steric hindrance during synthesis .

Tetrazole-Containing Valsartan Intermediates

Example : N-[2’-(1H-Tetrazol-5-yl)biphenyl-4-ylmethyl]-N-valeryl-(L)-valine methyl ester (CAS 137863-17-3) :

  • Molecular Formula : C₂₅H₃₁N₅O₃
  • Key Difference: Replaces the cyano group with a tetrazole ring, which is critical for angiotensin II receptor binding in valsartan .
  • Impact: Tetrazole enhances acidity (pKa ~4.9), improving solubility and bioavailability compared to the cyano precursor .

Benzyl Ester Derivatives

Example: (S)-N-(4-Oxo-valeryl)-N-[(2'-cyano-biphenyl-4-yl)methyl]valine benzyl ester (CAS 188240-31-5) :

  • Molecular Formula : C₃₁H₃₂N₂O₄
  • Key Difference : Benzyl ester instead of methyl ester.
  • Impact: Benzyl esters are often used as protecting groups in synthesis due to easier deprotection under hydrogenolysis .

Other Related Intermediates

  • N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine benzyl ester (CAS 137863-90-2): Lacks the valeryl group, serving as an earlier-stage intermediate .
  • N-Valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine ethyl ester : Ethyl ester variant with tetrazole; used in valsartan production .

Pharmacological and Industrial Relevance

  • Target Compound: Not biologically active itself but essential for constructing valsartan’s tetrazole moiety.
  • VM Series : Primarily research compounds; nitrate groups may confer vasodilatory properties .
  • Tetrazole Derivatives : Direct precursors to active pharmaceutical ingredients (APIs) like valsartan .

Table 1: Structural and Physical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Group Application
Target Compound 358.9 Cyano, valeryl Valsartan intermediate
VM-9 435.39 160–162 Nitro Research compound
Tetrazole Derivative 449.55 Tetrazole API precursor
Benzyl Ester Derivative 496.60 Benzyl ester Synthetic intermediate

Preparation Methods

Core Condensation Reaction with L-Valine Methyl Ester

The foundational approach involves condensing 4-bromomethyl-2'-cyanobiphenyl (Formula 2) with L-valine methyl ester (Formula 3-a) to form N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Formula 4). This reaction typically employs triethylamine as a base in solvents like toluene or dichloromethane at 0–50°C. However, a significant challenge is the formation of a dimeric impurity (Formula Via), where two biphenylmethyl groups substitute the amine nitrogen, reducing yield by 5–10%.

Acylation with Valeryl Chloride

The intermediate (Formula 4) undergoes acylation using valeryl chloride (Formula 5) to yield N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Formula 6). This step requires careful pH control (0.5–1.0) with hydrochloric acid to prevent hydrolysis. Post-reaction, the organic layer is washed with aqueous sodium bicarbonate to remove excess acid, followed by solvent evaporation under reduced pressure.

Table 1: Key Reaction Conditions for Condensation-Acylation

ParameterCondensation (Formula 4)Acylation (Formula 6)
SolventTolueneEthyl acetate
Temperature0–25°C20–30°C
BaseTriethylamineNone
Reaction Time2–4 hours1–3 hours
Yield70–85%80–90%

Suzuki-Miyaura Cross-Coupling Approaches

Route A: Bromination and Reductive Amination

In this pathway, 2-chlorobenzonitrile is coupled with 4-tolylboronic acid via Suzuki-Miyaura cross-coupling to form 2-cyano-4-methylbiphenyl (Formula 4). Subsequent bromination with N-bromosuccinimide (NBS) introduces a bromomethyl group, enabling reaction with L-valine methyl ester to yield Formula 4. This route achieves a 69% yield for the coupling step and 70–90% for the bromination-amination sequence.

Route B: Reductive Amination of Biaryl Aldehydes

An alternative method couples 4-bromobenzaldehyde (Formula 7) with a boronic acid derivative (Formula 6) to form a biaryl aldehyde (Formula 8). Reductive amination with L-valine methyl ester using sodium cyanoborohydride produces Formula 4. This route avoids bromination but requires stringent control over aldehyde stability.

Table 2: Comparison of Suzuki-Miyaura Routes

ParameterRoute ARoute B
Key Intermediate2-Cyano-4-methylbiphenylBiaryl aldehyde
Critical StepBrominationReductive amination
Yield70–90%65–75%
Impurity ProfileDimeric byproductsOxidative byproducts

Silylated Intermediate Strategy for Impurity Reduction

Use of N-(Trimethylsilyl)-(L)-valine Methyl Ester

To suppress dimer formation, N-(trimethylsilyl)-(L)-valine methyl ester replaces L-valine methyl ester in the condensation step. The silyl group sterically hinders secondary substitution at the amine nitrogen, reducing dimeric impurity (Formula Via) to <1%. Post-condensation, the silyl group is cleaved under mild acidic conditions (pH 5–6) to regenerate the free amine.

Solvent and Temperature Optimization

Replacing toluene with ethyl acetate improves solubility of the silylated intermediate, enabling reactions at 25–30°C without compromising yield. Post-reaction workup includes washing with 5% sodium carbonate to remove residual silanol byproducts.

One-Pot Synthesis and Impurity Control

Integrated Condensation-Acylation-Cyclization

A one-pot process condenses Formula 2 with L-valine methyl ester, followed by in situ acylation with valeryl chloride. The reaction mixture is treated with trialkyltin chloride and sodium azide to directly cyclize Formula 6 into valsartan methyl ester (Formula 1), bypassing intermediate isolation. This method reduces processing time by 40% and limits alkene impurities (Formula Vila) to <0.5%.

Purification via Aqueous Base Washing

Post-cyclization, the organic layer is washed with 10% potassium carbonate to remove unreacted azide and tin residues. Subsequent distillation under reduced pressure yields Formula 1 with >99% purity.

Cyclization Techniques and Reagent Innovations

Tributyltin Azide vs. Trimethylsilyl Azide

Traditional cyclization uses tributyltin azide , which is cost-prohibitive and generates toxic tin waste. The improved method employs trimethylsilyl azide with dibutyltin oxide , reducing reagent costs by 60% and enabling catalytic tin recycling. Cyclization proceeds at 80–90°C in tetrahydrofuran, achieving 85–90% yield.

Table 3: Cyclization Reagent Comparison

ReagentTributyltin AzideTrimethylsilyl Azide
Cost per kg$1,200$450
Reaction Temperature100–110°C80–90°C
Yield75–80%85–90%
Waste GeneratedHigh (tin residues)Low (silica residues)

Q & A

Q. What formats are recommended for reporting spectroscopic data in publications?

  • NMR : Report chemical shifts (δ) to two decimal places, multiplicity (s, d, t, m), and coupling constants (J in Hz). Example: 1^1H-NMR (CDCl3_3): δ 1.02 (d, J = 6.9 Hz, 3H, CH3_3) .
  • IR : Note key absorption bands (e.g., 1742 cm1^{-1} for ester C=O) .
  • MS : Include ionization mode and exact mass (e.g., HRMS (ESI): m/z 496.236 [M+H]+^+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.